3-Methylthieno[3,2-c]pyridin-4-amine
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Overview
Description
3-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a methyl group attached to the thiophene ring and an amine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-c]pyridin-4-amine typically involves the construction of the thienopyridine core followed by functionalization. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyridine core. For instance, the reaction of methyl 2-aminothiophene-3-carboxylate with formimidamide can yield the desired compound through a series of condensation, chlorination, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiophene rings.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
3-Methylthieno[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom and the thiophene ring.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Uniqueness
3-Methylthieno[3,2-c]pyridin-4-amine is unique due to its specific ring fusion and functional groups, which confer distinct electronic properties and reactivity. This makes it a valuable scaffold for developing new materials and pharmaceuticals.
Biological Activity
3-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2S with a molecular weight of approximately 168.23 g/mol. The structure features a thieno ring fused to a pyridine, which contributes to its unique chemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H8N2S |
Molecular Weight | 168.23 g/mol |
IUPAC Name | This compound |
CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain protein kinases, which play critical roles in cell signaling and proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxicity relative to standard chemotherapeutics like cisplatin (IC50 ~45 µM) .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. It was tested against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL, suggesting effective antibacterial properties .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on apoptosis induction in MCF7 cells. The compound was found to significantly increase apoptotic markers compared to control groups, indicating its potential as an anticancer agent .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates when compared to untreated controls. This suggests that the compound may have therapeutic potential beyond in vitro applications .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicates favorable ADME characteristics:
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3,(H2,9,10) |
InChI Key |
DZGDGUWWCWHXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)N |
Origin of Product |
United States |
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